molecular formula C19H32O B1267797 1-(Dodecyloxy)-4-methylbenzene CAS No. 53034-97-2

1-(Dodecyloxy)-4-methylbenzene

Cat. No.: B1267797
CAS No.: 53034-97-2
M. Wt: 276.5 g/mol
InChI Key: XGSLTJBILNOJCV-UHFFFAOYSA-N
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Description

1-(Dodecyloxy)-4-methylbenzene, also known as p-methylphenyl dodecyl ether, is an organic compound with the molecular formula C19H32O. It is a derivative of benzene, where a dodecyloxy group is attached to the para position of a methyl group on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dodecyloxy)-4-methylbenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of 4-methylphenol (p-cresol) with dodecyl bromide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Dodecyloxy)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: 4-(Dodecyloxy)benzoic acid.

    Reduction: 1-(Dodecyloxy)-4-methylcyclohexane.

    Substitution: 4-(Dodecyloxy)-2-nitrotoluene, 4-(Dodecyloxy)-2-sulfotoluene, and 4-(Dodecyloxy)-2-chlorotoluene.

Scientific Research Applications

1-(Dodecyloxy)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.

    Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.

Mechanism of Action

The mechanism of action of 1-(Dodecyloxy)-4-methylbenzene involves its interaction with biological membranes due to its amphiphilic structure. The dodecyloxy group provides hydrophobic interactions, while the benzene ring offers aromatic interactions. This compound can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

    1-(Dodecyloxy)-2-methylbenzene: Similar structure but with the dodecyloxy group at the ortho position.

    1-(Dodecyloxy)-3-methylbenzene: Similar structure but with the dodecyloxy group at the meta position.

    1-(Dodecyloxy)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-(Dodecyloxy)-4-methylbenzene is unique due to its specific para-substitution pattern, which influences its chemical reactivity and physical properties. The para position allows for symmetrical interactions and can affect the compound’s solubility and melting point compared to its ortho and meta counterparts.

Properties

IUPAC Name

1-dodecoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-17-20-19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSLTJBILNOJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303888
Record name 1-(dodecyloxy)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53034-97-2
Record name NSC163285
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(dodecyloxy)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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